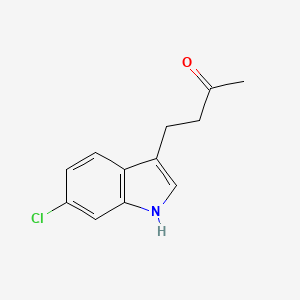

4-(6-Chloro-1H-indol-3-YL)butan-2-one

Description

Properties

Molecular Formula |

C12H12ClNO |

|---|---|

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-(6-chloro-1H-indol-3-yl)butan-2-one |

InChI |

InChI=1S/C12H12ClNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h4-7,14H,2-3H2,1H3 |

InChI Key |

UFKGBYROJGTBSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CNC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 6-Chloroindole with Butan-2-one Derivatives

One classical approach involves the electrophilic substitution of 6-chloroindole at the 3-position with a butan-2-one derivative or its activated equivalent.

- Reaction Conditions: Acidic or basic catalysis is employed to facilitate the electrophilic substitution.

- Catalysts: Lewis acids such as aluminum chloride or bases like sodium hydroxide can be used to activate the ketone for nucleophilic attack by the indole ring.

- Typical Procedure: 6-chloroindole is reacted with a suitable butan-2-one derivative under reflux or controlled temperature conditions, often in an inert solvent such as dichloromethane or toluene.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate this compound with high purity.

Use of Organolithium Intermediates and Weinreb Amide Strategy

An advanced synthetic route involves lithiation of the 6-chloroindole followed by reaction with a Weinreb amide derivative of butan-2-one:

- Step 1: Lithiation of the indole nitrogen or carbon adjacent to the chloro substituent using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C).

- Step 2: Addition of a Weinreb amide of butan-2-one to the lithiated intermediate, allowing selective ketone formation after quenching.

- Step 3: Work-up and purification yield the target ketone with good regioselectivity and yield (~60% reported).

This method avoids side reactions such as over-addition to lactones or unstable acyl chlorides, providing a more controlled synthesis.

Bromination and Subsequent Functional Group Transformations

In some synthetic schemes, bromination of the indole ring is performed first to install a reactive handle at the 3-position, followed by substitution with butan-2-one derivatives:

- Bromination: Using N-bromosuccinimide (NBS) or similar brominating agents to selectively brominate the 3-position of 6-chloroindole.

- Substitution: The brominated intermediate undergoes nucleophilic substitution or palladium-catalyzed coupling with butan-2-one derivatives or equivalents.

- Reduction or Oxidation: Depending on the intermediate, reduction (e.g., with lithium aluminum hydride) or oxidation steps may be required to finalize the ketone structure.

Alternative Approaches Using Protected Intermediates

To improve yields and selectivity, protected intermediates such as silyl-protected indoles or acetal derivatives of the ketone side chain are used:

- Protection: Protecting groups stabilize reactive sites during multi-step synthesis.

- Deprotection: Final deprotection under mild conditions yields the desired this compound.

This strategy minimizes side reactions and improves overall synthetic efficiency.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene, DMF | Choice depends on reaction step |

| Temperature | -78 °C to reflux (varies by step) | Lithiation at low temp; coupling at RT or reflux |

| Catalysts | Aluminum chloride, Sodium hydroxide, Pd/C | Lewis acids for activation; Pd for coupling |

| Reaction Time | 6–24 hours | Longer times for certain coupling steps |

| Purification Methods | Recrystallization, Column Chromatography | Silica gel chromatography common |

Summary Table of Synthetic Routes

| Method | Key Reagents/Intermediates | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct electrophilic substitution | 6-chloroindole + butan-2-one, Lewis acid catalyst | 50–70 | Simple, straightforward | Possible side reactions, lower regioselectivity |

| Organolithium + Weinreb amide | Lithiated 6-chloroindole + Weinreb amide | ~60 | High regioselectivity, good yield | Requires low temperature and moisture control |

| Bromination + substitution | 3-bromo-6-chloroindole + nucleophile | 40–65 | Versatile for further modifications | Multi-step, potential for overreaction |

| Protected intermediates | Silyl-protected indole, acetal ketone | 55–75 | Improved yields, fewer side products | Additional steps for protection/deprotection |

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-1H-indol-3-YL)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(6-Chloro-1H-indol-3-YL)butan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1H-indol-3-YL)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Chloro-Substituted Indoles

- 4-(7-Chloro-1H-indol-3-yl)butan-2-one (CAS 1018636-11-7) Molecular Formula: C₁₂H₁₂ClNO Molecular Weight: 221.68 g/mol LogP: 3.34 (indicative of moderate lipophilicity) Key Difference: Chlorine at the 7-position vs. 6-position. This positional isomerism may alter electronic effects on the indole ring, affecting binding affinity in biological systems .

- 4-(4-Fluoro-1H-indol-3-yl)butan-2-one (CAS 1018591-74-6) Molecular Formula: C₁₂H₁₂FNO Molecular Weight: 205.23 g/mol Key Difference: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, though with reduced lipophilicity (LogP ~2.8 estimated) .

Substituent Variants

4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)

- 4-(3-Methyl-1H-indol-2-yl)butan-2-one (CAS 91956-44-4) Molecular Formula: C₁₃H₁₅NO Molecular Weight: 201.26 g/mol LogP: 2.99 Key Feature: Methyl substitution at the 3-position of indole may sterically hinder interactions in enzymatic systems compared to chloro derivatives .

Complex Derivatives

Physicochemical Properties Comparison

| Property | 4-(6-Cl-Indol-3-yl)butan-2-one (Hypothetical) | 4-(7-Cl-Indol-3-yl)butan-2-one | Raspberry Ketone |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂ClNO (estimated) | C₁₂H₁₂ClNO | C₁₀H₁₂O₂ |

| Molecular Weight (g/mol) | ~221.68 | 221.68 | 164.20 |

| LogP | ~3.3 (predicted) | 3.34 | 1.5 |

| Bioactivity Potential | Likely antimicrobial/antifungal | Not reported | Insect attractant |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(6-Chloro-1H-indol-3-YL)butan-2-one, and how can intermediates be optimized?

- Methodological Answer : The compound can be synthesized via multi-step transformations starting from indole derivatives. For example, 4-(1H-indol-3-yl)butanoic acid can be esterified to form ethyl esters, followed by hydrazide formation and cyclization to yield functionalized intermediates (e.g., oxadiazole-thiol derivatives) . Suzuki-Miyaura coupling, as demonstrated in chlorinated indole systems, may also facilitate aryl-aryl bond formation to introduce the 6-chloro substituent . Optimization involves adjusting reaction temperatures (40–80°C), pH (6–8), and catalysts (e.g., palladium-based catalysts for coupling reactions).

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and detect impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns (e.g., ESI-MS at 135V collision energy) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as shown in structurally similar chlorinated indoles (mean σ(C–C) = 0.003 Å; R factor < 0.05) .

- Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity (>95% recommended for biological assays).

Q. How should researchers manage stability and degradation during experiments?

- Methodological Answer : Degradation risks arise from temperature-sensitive organic matrices. Store the compound at –20°C under inert gas (N/Ar) to prevent oxidation. For extended experiments, implement continuous cooling (4°C) to minimize thermal decomposition, as observed in wastewater studies . Pre-experiment stability assays (e.g., accelerated degradation tests at 40°C for 24 hours) can identify degradation products.

Advanced Research Questions

Q. How can contradictory spectroscopic or chromatographic data be resolved during synthesis?

- Methodological Answer :

- Multi-technique Validation : Cross-validate NMR and MS data with crystallographic results to resolve peak ambiguities (e.g., distinguishing regioisomers) .

- Isotopic Labeling : Use deuterated analogs (e.g., H-labeled derivatives) to trace reaction pathways and confirm intermediate structures .

- Computational Modeling : Compare experimental IR/UV spectra with density functional theory (DFT)-predicted spectra to identify discrepancies caused by solvent effects or tautomerism.

Q. What strategies improve reaction yields in catalytic systems for this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(PPh)), nickel, or copper catalysts for coupling reactions, optimizing ligand-metal ratios (e.g., 1:2 Pd:ligand) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of indole intermediates, while mixed solvents (e.g., THF/HO) improve Suzuki reaction efficiency.

- Additives : Use phase-transfer catalysts (e.g., TBAB) or bases (KCO) to stabilize reactive intermediates and reduce side reactions .

Q. How does the 6-chloro substituent influence the compound’s bioactivity compared to other halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare binding affinities of 6-chloro, 4-fluoro, and non-halogenated analogs against target enzymes/receptors (e.g., kinase inhibition assays).

- Computational Docking : Perform molecular docking (AutoDock Vina) to evaluate how chloro-substituent size and electronegativity affect binding pocket interactions .

- Metabolic Stability Assays : Assess hepatic microsomal stability (e.g., human liver microsomes) to determine if chloro groups enhance resistance to oxidative metabolism .

Q. What experimental designs address low reproducibility in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Redundancy : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate, using positive/negative controls (e.g., known agonists/inhibitors).

- Matrix Variability : Account for organic degradation by spiking fresh compound into assay buffers immediately before use .

- Blinded Analysis : Implement blinded data collection/analysis to minimize observer bias, particularly in high-throughput screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.